JNK3 and JNK2 Inhibitory Potency: Class-Level Benchmark from the Angell et al. (2007) SAR Series
The target compound belongs to a series for which lead compounds 5a and 11a achieved pIC50 values of 6.7 and 6.6 against JNK3, respectively, and pIC50 6.5 against JNK2 [1]. The 4-propoxybenzamide analog has not been directly profiled in published kinase assays; however, the SAR established in the Angell study indicates that para-substituted benzamide derivatives generally retain JNK2/3 inhibitory activity within approximately one log unit of the naphthyl lead (TCS JNK 5a, pIC50 6.7 for JNK3) [1]. The 4-propoxy group is predicted to increase lipophilicity (cLogP ~4.0–4.5 vs. ~3.8 for the 2-fluorobenzamide analog co-crystallized in PDB 2o2u [2]), which may influence membrane permeability and non-specific protein binding. Direct head-to-head potency data against JNK isoforms are not available; this evidence is classified as class-level inference.
| Evidence Dimension | JNK3 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted to fall within the class range of pIC50 5.5–7.0 based on para-substituted benzamide SAR [1] |
| Comparator Or Baseline | TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide): pIC50 6.7 for JNK3, 6.5 for JNK2 [1] |
| Quantified Difference | Insufficient data to calculate a precise difference; the naphthyl comparator serves as the upper-bound activity benchmark for the chemotype |
| Conditions | In vitro kinase activity assay; recombinant JNK3 and JNK2; pIC50 values from Angell et al. 2007 |
Why This Matters
Understanding the potency ceiling of the chemotype establishes a performance benchmark: if the 4-propoxy analog achieves comparable potency, it offers a structurally distinct vector for optimization relative to the naphthyl lead.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, Malkakorpi S, Musgrave JR, Neu M, Rowland P, Shea RL, Smith JL, Somers DO, Thomas SA, Thompson G, Wang R. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007 Mar 1;17(5):1296-301. View Source
- [2] RCSB PDB entry 2O2U: Crystal structure of human JNK3 complexed with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide. Deposited 2006-11-30. Resolution 2.45 Å. View Source
